PoPo-3 cation

Description

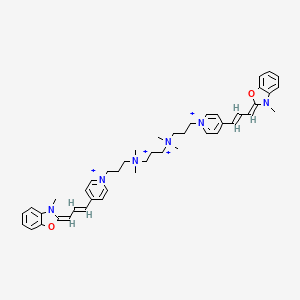

The POPO-3 cation (often stylized as POPO-3) is a bis-intercalating cyanine dye widely used in molecular biology and analytical chemistry for ultrasensitive detection of double-stranded DNA (dsDNA). It belongs to a family of dimeric cyanine dyes characterized by high fluorescence quantum yields upon binding to nucleic acids. POPO-3 intercalates into dsDNA, leading to significant fluorescence enhancement, making it invaluable in techniques such as fluorescence correlation spectroscopy (FCS), capillary electrophoresis, and Förster resonance energy transfer (FRET) assays .

Key properties of POPO-3 include:

- DNA binding mechanism: Intercalation between base pairs, stabilizing the DNA-dye complex.

- Applications:

POPO-3 is noted for its photostability under interlaced laser excitation, which minimizes photobleaching during prolonged imaging . Its translational diffusion coefficient (D = 0.8 µm²/s) aligns with theoretical predictions for polymer dynamics, validating its use in quantitative biophysical studies .

Properties

Molecular Formula |

C45H58N6O2+4 |

|---|---|

Molecular Weight |

715 g/mol |

IUPAC Name |

3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C45H58N6O2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4 |

InChI Key |

SLTZZOSPGYEHBN-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Cellular Uptake Mechanisms

The PoPo-3 cation () is transported into cells via organic cation transporters (OCTs) and mitochondrial channels:

-

Voltage-Dependent Anion Channels (VDAC): Inhibitors like DIDS block PoPo-3 uptake by binding to VDAC, reducing its mitochondrial accumulation .

-

Organic Cation Transporters: Decynium-22 (D22), a pan-OCT inhibitor, significantly reduces PoPo-3 uptake by competing for transporter binding sites .

-

Mitochondrial Permeability Transition Pore (mPTP): Cyclosporin A (CsA), an mPTP inhibitor, diminishes PoPo-3 uptake, indicating dependence on mitochondrial membrane dynamics .

Ion Channel Interactions

PoPo-3 uptake is modulated by transient receptor potential (TRP) channels and calcium signaling:

-

TRPA1 Activation: CBD-induced TRPA1 activation elevates intracellular calcium (), enhancing PoPo-3 uptake in rheumatoid arthritis synovial fibroblasts (RASF) .

-

TRPV1 Role: The TRPV1 antagonist capsazepine (CPZ) has minimal impact on PoPo-3 uptake, suggesting TRPA1 dominance over TRPV1 in this process .

Calcium-Dependent Behavior

PoPo-3 uptake correlates with intracellular calcium levels:

| Condition | Effect on | Effect on PoPo-3 Uptake |

|---|---|---|

| TNF pre-stimulation | ↑ | ↑↑ |

| Cyclosporin A (CsA) treatment | ↓ | ↓↓ |

| Thapsigargin (ER Ca²⁺-ATPase inhibitor) | ↑ (transient) | Slight ↓ |

These findings suggest PoPo-3’s accumulation is calcium-dependent and linked to mitochondrial function 9.

Comparative Cation Transport

While PoPo-3 is synthetic, its transport parallels natural cation dynamics:

-

Group III Cations (e.g., Fe3+Fe^{3+}Fe3+, Al3+Al^{3+}Al3+): Precipitate as hydroxides in basic conditions (e.g., ) .

-

Complex Ion Formation (e.g., [Ni(NH3)6]2+[Ni(NH_3)_6]^{2+}[Ni(NH3)6]2+): Organic ligands enhance solubility, akin to OCT-mediated PoPo-3 transport .

Inhibitor Specificity

Key inhibitors and their targets:

| Inhibitor | Target | Effect on PoPo-3 Uptake |

|---|---|---|

| DIDS | VDAC | ↓↓↓ |

| Decynium-22 | All OCT isoforms | ↓↓ |

| A967079 | TRPA1 | ↓ |

| Cyclosporin A | mPTP | ↓↓ |

Functional Implications

PoPo-3’s utility as a viability dye stems from its ability to:

Comparison with Similar Compounds

POPO-3 vs. YOYO-1 and YOYO-3

Structural and Functional Similarities :

Key Differences :

Research Findings :

POPO-3 vs. POPO-1

Functional Overlap :

Both dyes are used in tFCS to study polymer dynamics. However, POPO-1’s fluorescence properties and positioning on DNA differ significantly.

Key Differences :

- Dye Positioning : POPO-3 conjugates require advanced statistical models to account for positional uncertainty (e.g., end-bound vs. mid-chain dyes), whereas POPO-1’s behavior is less configuration-dependent .

- Sensitivity : POPO-3 exhibits higher sensitivity in FRET-based SNP analysis compared to POPO-1 due to optimized energy transfer efficiency with fluorescein isothiocyanate (FITC) .

POPO-3 vs. Atto425 and Qdot655 Conjugates

Functional Context :

- Atto425 : An organic dye used in tFCS conjugates with POPO-3. Their pairing yields consistent relaxation times (τ₁ ≈ 0.1 s) and molecular radii (r₀ ≈ 1.2 nm), aligning with polymer theory predictions .

- Qdot655: A quantum dot conjugate prone to non-specific interactions with DNA, leading to underestimated molecular sizes (e.g., D values 3× smaller than expected) .

Advantages of POPO-3 :

POPO-3 vs. Fluorescein Isothiocyanate (FITC)

Mechanistic Differences :

FRET Efficiency :

- POPO-3-FRET pairs exhibit higher signal-to-noise ratios in SNP detection compared to FITC-based systems, attributed to optimal spectral overlap and minimal background .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing the PoPo-3 cation, and how can its purity be validated?

- Methodology : Synthesis typically involves ion-exchange chromatography or coordination-driven self-assembly, followed by purification via dialysis or size-exclusion chromatography. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular weight. X-ray crystallography is critical for confirming the cation’s geometry .

- Key considerations : Ensure solvent compatibility and inert atmospheres to prevent oxidation during synthesis.

Q. Which analytical techniques are most effective for characterizing the electrochemical properties of PoPo-3?

- Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard for assessing redox behavior. Pair these with electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer kinetics. For quantitative analysis, integrate UV-vis spectroscopy to correlate redox states with absorbance spectra .

- Data interpretation : Normalize results against reference electrodes (e.g., Ag/AgCl) and account for solvent effects on potential measurements.

Q. How can researchers assess the stability of PoPo-3 in aqueous versus non-aqueous solvents?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and ionic strength. Use dynamic light scattering (DLS) to monitor aggregation over time, complemented by NMR to detect structural degradation. Compare half-life () values across solvent systems .

Advanced Research Questions

Q. How should experimental designs be structured to investigate PoPo-3’s catalytic mechanisms in complex systems?

- Framework : Apply the PICO(T) framework to define:

- Population : Reaction system (e.g., organic substrates).

- Intervention : PoPo-3 as a catalyst.

- Comparison : Alternative catalysts (e.g., transition-metal complexes).

- Outcome : Reaction yield, turnover frequency (TOF).

- Time : Kinetic profiling over reaction duration.

Q. How can contradictory data on PoPo-3’s binding affinity with anions be resolved?

- Approach : Perform meta-analysis of published values, accounting for methodological differences (e.g., isothermal titration calorimetry (ITC) vs. surface plasmon resonance (SPR)). Replicate experiments under standardized conditions (pH 7.4, 25°C) and use multivariate regression to identify confounding variables (e.g., counterion effects) .

Q. What computational strategies are optimal for modeling PoPo-3’s interactions with biomolecules?

- Methods : Employ density functional theory (DFT) to simulate electronic structures and molecular dynamics (MD) simulations to predict binding conformations. Validate models using experimental data from circular dichroism (CD) or Förster resonance energy transfer (FRET) .

Q. How can researchers differentiate between thermodynamic and kinetic control in PoPo-3-mediated reactions?

- Experimental design : Vary reaction temperatures and use Eyring plots to calculate activation parameters (, ). Compare product distributions under equilibrium (thermodynamic) vs. quenched (kinetic) conditions .

Methodological Best Practices

- Data contradiction analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Cross-validate findings with orthogonal techniques (e.g., NMR and X-ray crystallography) .

- Literature review : Systematically map evidence using PRISMA guidelines, prioritizing peer-reviewed journals over preprints. Exclude non-reproducible studies (e.g., those lacking detailed synthesis protocols) .

- Ethical considerations : Disclose solvent waste protocols and safety data (e.g., LD50) for PoPo-3 in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.